Cholest-5-en-3-ol (3beta)-, 3-phenyl-2-propenoate Cholest-5-en-3-ol (3beta)-, 3-phenyl-2-propenoate
Brand Name: Vulcanchem
CAS No.: 1990-11-0
VCID: VC0167687
InChI: InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C
Molecular Formula: C36H52O2
Molecular Weight: 516.8 g/mol

Cholest-5-en-3-ol (3beta)-, 3-phenyl-2-propenoate

CAS No.: 1990-11-0

Main Products

VCID: VC0167687

Molecular Formula: C36H52O2

Molecular Weight: 516.8 g/mol

Cholest-5-en-3-ol (3beta)-, 3-phenyl-2-propenoate - 1990-11-0

CAS No. 1990-11-0
Product Name Cholest-5-en-3-ol (3beta)-, 3-phenyl-2-propenoate
Molecular Formula C36H52O2
Molecular Weight 516.8 g/mol
IUPAC Name [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylprop-2-enoate
Standard InChI InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3
Standard InChIKey FESYLMLHRKCTFF-MFLJIVHPSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC=CC=C5)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C
PubChem Compound 583225
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator